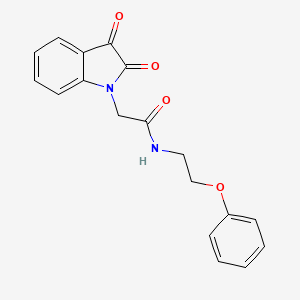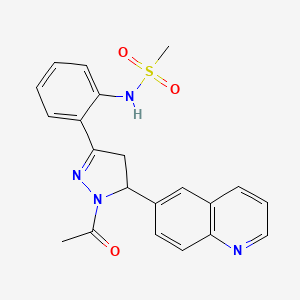
(4-(2,5-dimethylphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains several functional groups, including a piperazine ring, a pyridine ring, and a tetrahydro-2H-pyran ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of the corresponding amines and acids or acid derivatives to form the amide bond . The exact synthesis would depend on the availability of the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide information on the 3D structure of the molecule and its electronic properties .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be studied using various spectroscopic techniques. The reactivity of the compound would depend on the functional groups present and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. These might include determining its solubility, melting point, boiling point, and stability under various conditions .Applications De Recherche Scientifique
a. Ataluren (Translarna): Ataluren is used to treat Duchenne muscular dystrophy and other diseases caused by nonsense mutations. It acts by promoting read-through of premature stop codons in mRNA.
b. Azilsartan: Azilsartan is an antihypertensive medication that targets angiotensin II receptors. It helps manage high blood pressure.
c. Opicapone: Opicapone is an adjunctive therapy for Parkinson’s disease. It inhibits catechol-O-methyltransferase (COMT), thereby prolonging the effects of levodopa.
d. Selective Carbonic Anhydrase Inhibitors: Some 1,2,4-oxadiazole derivatives selectively inhibit human carbonic anhydrase isoforms, which has implications for cancer therapy, age-related diseases, and antimicrobial treatments.
e. Peroxisome Proliferator-Activated Receptor Agonists: Certain 1,2,4-oxadiazoles act as novel dual agonists for peroxisome proliferator-activated receptor α/δ (PPARα/δ).
f. Sirtuin 2 Inhibitors: Sirtuin 2 inhibitors have potential applications in age-related diseases and cancer therapy.
Other Applications
Beyond medicine, 1,2,4-oxadiazoles find use in various fields:
a. Energetic Materials: These compounds contribute to the development of energetic materials, such as explosives and propellants.
b. Fluorescent Dyes: 1,2,4-oxadiazoles serve as building blocks for fluorescent dyes used in imaging and diagnostics.
c. Organic Light-Emitting Diodes (OLEDs): Their unique electronic properties make them valuable for OLEDs, enhancing display technology.
d. Sensors: 1,2,4-oxadiazoles are employed in sensor design due to their responsiveness to specific analytes.
e. Insecticides: Some derivatives exhibit insecticidal properties, aiding pest control.
f. Organic Synthesis: Their ability to rearrange into other heterocycles makes them useful in organic synthesis.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-18-3-4-19(2)22(15-18)26-9-11-27(12-10-26)24(28)21-5-6-23(25-16-21)30-17-20-7-13-29-14-8-20/h3-6,15-16,20H,7-14,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYMRFRQVNEABE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OCC4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,5-dimethylphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2418744.png)

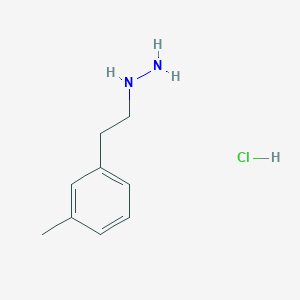
![ethyl 4-(2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2418747.png)
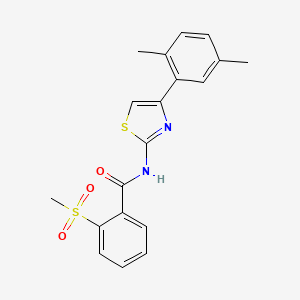
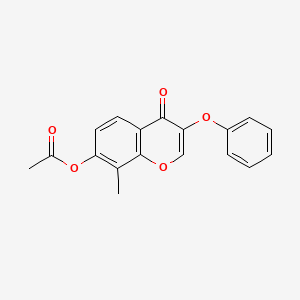


![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2418755.png)
![1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2418758.png)
![N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2418761.png)
![2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(3-acetamidophenyl)acetamide](/img/structure/B2418762.png)
